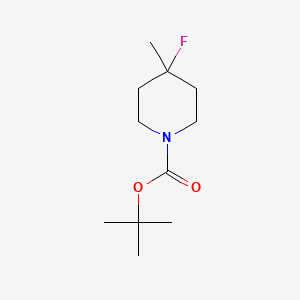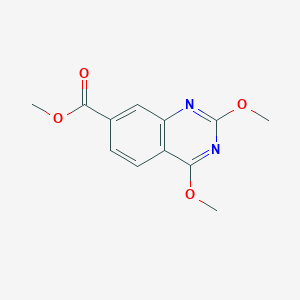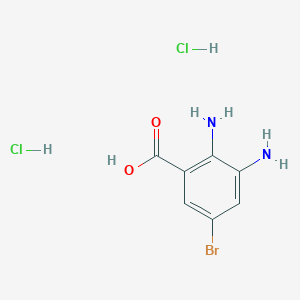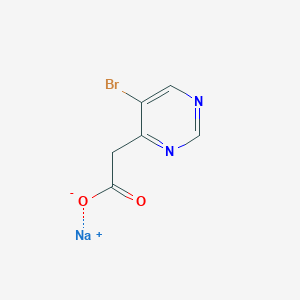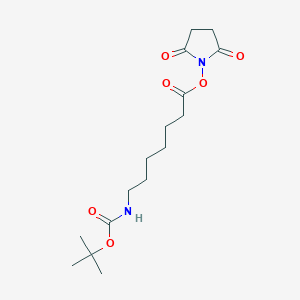
7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
Descripción general
Descripción
“7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester” is a chemical compound with the molecular formula C16H26N2O6. It is used in the synthesis of biomineral-binding liposomes (BBL), which are platforms for the efficient delivery of antimicrobials to skeletal tissues .
Synthesis Analysis
The biomineral-binding lipid, alendronate-tri (ethylene- glycol)-cholesterol conjugate (ALN-TEG-Chol), was synthesized through Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a versatile “click” reaction . Using ALN-TEG-Chol, BBL-containing antimicrobial oxacillin was then successfully developed using extrusion and sonication methods .Chemical Reactions Analysis
The compound is used in the synthesis of biomineral-binding liposomes (BBL). The process involves a Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester serves as a crucial intermediate in the synthesis of various biologically active compounds and novel chemical structures. Its applications in scientific research primarily revolve around synthetic organic chemistry, where it is employed in the creation of complex molecules and the study of reaction mechanisms.
Synthesis of β-Lactam Antibiotics Analogues : This compound has been utilized in the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of penicillin, showcasing its role in the development of new antibiotics with potential enhanced biological activities (Martyres et al., 2001).
Divergent Synthetic Approaches : It facilitates divergent synthesis processes, as demonstrated in the solvent-dependent reactions with enamines, leading to the formation of diverse structures such as pyrrolidin-1-yl derivatives and 1-amino-pyrroles (Rossi et al., 2007).
Development of Heterocyclic Substituted α-Amino Acids : Its reactivity has been harnessed to generate novel heterocyclic substituted α-amino acids, highlighting its versatility in expanding the toolkit for peptide and protein engineering (Adlington et al., 2000).
Enantioselective Synthesis : The compound plays a key role in enantioselective synthesis, such as in the preparation of di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a building block for 4-hydroxypipecolate derivatives, showcasing its importance in asymmetric synthesis and the creation of chiral molecules (Chaloin et al., 2008).
Novel Bioactive Compound Synthesis : It is used in the synthesis of novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating its utility in medicinal chemistry for developing new therapeutic agents (Maftei et al., 2013).
Direcciones Futuras
The development of biomineral-binding liposomal formulations of antimicrobials, such as those containing “7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester”, may be used in conjunction with orthopedic implants or bone-grafting materials to prevent osteomyelitis associated with orthopedic surgery . This represents a promising direction for future research and applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6/c1-16(2,3)23-15(22)17-11-7-5-4-6-8-14(21)24-18-12(19)9-10-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOZXGXWKTKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



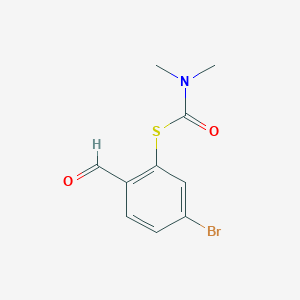
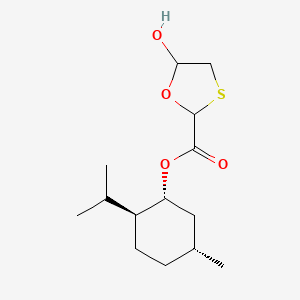

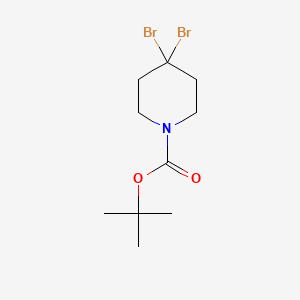

![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
